molecular formula C17H21N3O4 B2799795 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034605-50-8

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2799795
CAS No.: 2034605-50-8
M. Wt: 331.372
InChI Key: GTOVZCWBNOVFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS#: 2034605-50-8) is a synthetic small molecule with a molecular formula of C17H21N3O4 and a molecular weight of 331.4 g/mol. This chemical reagent features a hybrid structure incorporating a 2,3-dihydro-1,4-benzodioxine moiety linked to a 1,3,5-trimethyl-1H-pyrazole-4-carboxamide group via a 2-hydroxyethyl chain, presenting a unique scaffold for pharmaceutical and biochemical research. The core structural motifs of this compound are associated with significant biological activity in scientific literature. The 1,4-benzodioxine ring system is a privileged structure in medicinal chemistry, and derivatives based on this scaffold have been identified as potent inhibitors of PARP1 (Poly(ADP-ribose) polymerase 1), a critical enzyme in DNA repair pathways and a validated target for anticancer therapy . Furthermore, pyrazole carboxamide derivatives have demonstrated potent antifungal properties, with studies showing that such compounds can disrupt mitochondrial function in pathogens like Rhizoctonia solani by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondrial electron transport chain, leading to impaired energy production and cell death . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-10-16(11(2)20(3)19-10)17(22)18-9-13(21)12-4-5-14-15(8-12)24-7-6-23-14/h4-5,8,13,21H,6-7,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOVZCWBNOVFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula: C18_{18}H22_{22}N4_{4}O3_{3}. Its structure features a pyrazole ring linked to a dioxin moiety, which is known for various biological interactions. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an antitumor agent , anti-inflammatory , and antioxidant properties. It is essential to understand these activities through various studies and evaluations.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor activity by inhibiting key cancer-related pathways. For instance, studies on similar compounds have demonstrated their effectiveness against BRAF(V600E) mutations, which are common in melanoma . The specific compound under discussion may share similar mechanisms, potentially leading to growth inhibition in cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives have been noted for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound could be attributed to its structural features, which allow it to scavenge free radicals effectively. This property is vital in mitigating oxidative stress-related diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Key modifications in the structure can lead to enhanced potency and selectivity:

Compound FeatureModification Impact
Hydroxyl GroupIncreases solubility and enhances interaction with biological targets
Dioxin MoietyContributes to antitumor activity through specific receptor interactions
Carboxamide GroupEnhances binding affinity to target enzymes

Case Studies

  • Anticancer Activity in Breast Cancer Cell Lines : A study evaluated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin .
  • Inflammation Models : In vitro studies showed that pyrazole derivatives could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating strong anti-inflammatory effects .
  • Antioxidant Evaluation : The antioxidant activity was assessed using DPPH radical scavenging assays, where several derivatives displayed high efficacy in neutralizing free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs in the provided evidence include pyrazole-, pyran-, and imidazopyridine-based derivatives. Below is a comparative analysis based on synthesis, functional groups, and characterization:

Key Observations

Functional Group Diversity: The target compound’s carboxamide and hydroxyethyl groups differentiate it from analogs like 11a/b (carbonitrile/ester) and 1l (cyano/nitrophenyl).

Synthesis Complexity :

  • While the target compound’s synthesis is unspecified, analogs like 11a/b and 1l employ reflux (1,4-dioxane + triethylamine) or one-pot reactions, suggesting scalable methods for heterocyclic systems .

Characterization Gaps :

  • Unlike 1l , which includes HRMS and melting point data (243–245°C), the target compound lacks reported spectral or physicochemical data, limiting direct functional comparisons .

Research Findings and Implications

  • Pyrazole Derivatives : Compounds like 11a/b demonstrate the versatility of pyrazole cores in forming fused heterocycles, though their carbonitrile/ester substituents contrast with the target’s carboxamide .
  • Benzodioxin vs. Imidazopyridine : The target’s dihydrobenzodioxin system may offer improved oxidative stability compared to 1l ’s imidazopyridine, which contains a nitro group prone to metabolic reduction .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:
  • Step 1 : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives with a hydroxyethylamine intermediate under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) to form the hydroxyethyl backbone .
  • Step 2 : Coupling the intermediate with a pre-functionalized pyrazole-4-carboxamide moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate the final compound .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm hydrogen/carbon environments (e.g., dihydrodioxin aromatic protons at δ 6.7–7.1 ppm, pyrazole methyl groups at δ 2.1–2.4 ppm) .
  • Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks and isotopic patterns .
  • IR Spectroscopy : Confirm carbonyl (amide C=O stretch at ~1650–1680 cm1^{-1}) and hydroxyl (broad peak at ~3200–3500 cm1^{-1}) functionalities .

Q. What solvent systems are suitable for solubility testing?

  • Methodological Answer : Conduct a tiered solubility screen:
  • Polar solvents : DMSO, methanol, or acetonitrile for initial stock solutions.
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for biological assays.
  • Experimental design : Use a fractional factorial design (e.g., 2k^k factorial) to optimize solvent mixtures and temperature effects, as described in statistical experimental methods for chemical processes .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

  • Methodological Answer :
  • Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, identifying energy barriers for side reactions .
  • Feedback loops : Integrate experimental data (e.g., HPLC purity profiles) into computational models to iteratively refine reaction conditions (e.g., catalyst loading, temperature) .
  • By-product analysis : Use LC-MS or GC-MS to characterize impurities and adjust stoichiometry or solvent polarity accordingly .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Dose-response validation : Replicate experiments using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .
  • Structural analogs : Compare activity trends with structurally related compounds (e.g., pyrazole carboxamides with varying substituents) to identify critical pharmacophores .

Q. What computational strategies are effective for predicting the compound’s binding modes?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize docking poses consistent with SAR data from analogs .
  • Molecular dynamics (MD) simulations : Run 100-ns MD trajectories in explicit solvent to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with the dihydrodioxin moiety) .
  • Free energy calculations : Apply MM-PBSA or FEP+ to estimate binding affinities and validate against experimental data .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

  • Methodological Answer :
  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
  • Isotope labeling : Synthesize a deuterated or 13^{13}C-labeled analog to track metabolic pathways and identify major metabolites .
  • Computational prediction : Tools like MetaSite or ADMET Predictor can highlight susceptible sites (e.g., hydroxylation of the dihydrodioxin ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.